![molecular formula C18H19NO5 B5769160 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate](/img/structure/B5769160.png)
4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP is a derivative of fenproporex, a stimulant drug that was used for weight loss in the past. However, MPAP has been found to have unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-addictive effects. 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate may also interact with the mu-opioid receptor, which could explain its analgesic properties.
Biochemical and Physiological Effects:
4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been found to have several biochemical and physiological effects in animal studies. In addition to its effects on neurotransmitter systems, 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has also been found to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate is that it has been extensively studied in animal models, which has provided a wealth of information on its potential therapeutic applications. Additionally, 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been found to have low toxicity in animal studies, which suggests that it may be safe for human use. However, one limitation of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Direcciones Futuras
There are several potential future directions for research on 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate. One area of interest is the development of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate may have potential as a treatment for depression and anxiety disorders, as it has been found to increase the levels of serotonin in the brain. Further research is needed to fully understand the mechanisms of action of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate and to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate involves several steps, starting with the reaction of 4-aminophenyl propionate with 4-methoxyphenylacetic acid. The resulting compound is then subjected to acylation with acetic anhydride to produce the final product. The synthesis of 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been studied for its potential therapeutic applications in several areas, including neuroprotection, drug addiction, and pain management. In animal studies, 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been shown to protect against neuronal damage caused by ischemia and oxidative stress. 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting that it may have potential as a treatment for drug addiction. Additionally, 4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate has been shown to have analgesic properties in animal models of pain.
Propiedades
IUPAC Name |
[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-18(21)24-16-6-4-13(5-7-16)19-17(20)12-23-15-10-8-14(22-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXLSCPLYSAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methoxyphenoxy)acetyl]amino}phenyl propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
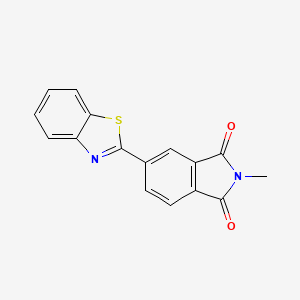
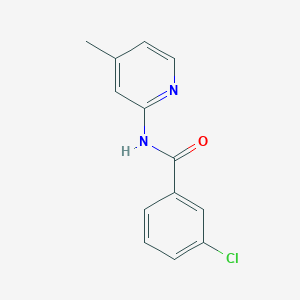
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)
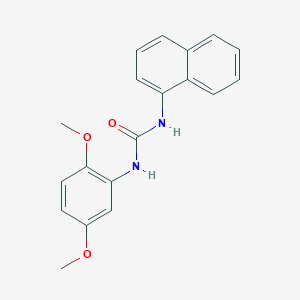
![2-[(4-methoxyphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5769134.png)
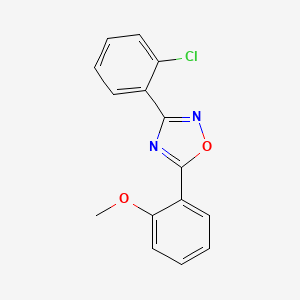
![3-(4-chlorobenzyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5769147.png)
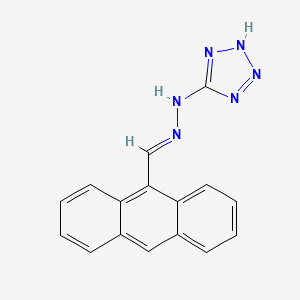
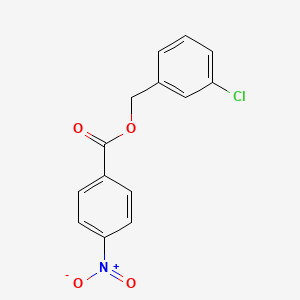
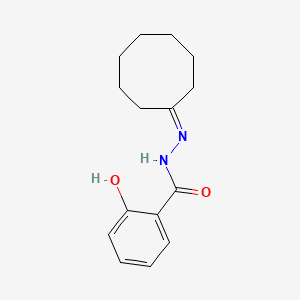
![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)
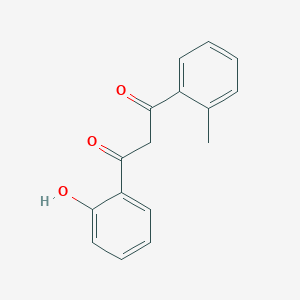
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)